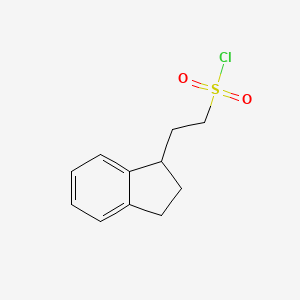

2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonyl chloride

Description

2-(2,3-Dihydro-1H-inden-1-yl)ethane-1-sulfonyl chloride is a bicyclic sulfonyl chloride derivative characterized by a 2,3-dihydroindenyl moiety linked to an ethane-sulfonyl chloride group. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other sulfur-containing compounds. The dihydroindenyl group imparts unique steric and electronic properties, distinguishing it from simpler aromatic or aliphatic sulfonyl chlorides .

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-1-yl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2S/c12-15(13,14)8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSCXYXESZIDGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1CCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2,3-dihydro-1H-indene with ethane-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-inden-1-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the indane moiety can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, alcohols, thiols), bases (pyridine, triethylamine), solvents (dichloromethane, tetrahydrofuran).

Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

Major Products Formed

Sulfonamide Derivatives: Formed by reaction with amines.

Sulfonate Ester Derivatives: Formed by reaction with alcohols.

Sulfonothioate Derivatives: Formed by reaction with thiols.

Scientific Research Applications

2-(2,3-Dihydro-1H-inden-1-yl)ethane-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

Biological Studies: Used in the synthesis of biologically active compounds for studying their effects on various biological systems.

Industrial Applications: Employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

2,3-Dihydro-1H-indene-4-sulfonyl chloride ():

- Structural Difference : The sulfonyl chloride group is directly attached to the indene ring at position 4, unlike the ethane-linked sulfonyl chloride in the target compound.

- Impact : Positional isomerism alters electronic distribution; the ethane-linked variant may exhibit greater conformational flexibility and reduced steric hindrance during nucleophilic substitution reactions .

2-(3-Nitrophenyl)ethane-1-sulfonyl chloride ():

- Structural Difference : The dihydroindenyl group is replaced with a nitro-substituted phenyl ring.

- Impact : The electron-withdrawing nitro group enhances electrophilicity at the sulfonyl chloride, accelerating reactions with nucleophiles compared to the electron-rich dihydroindenyl analog .

2-(2,2-Difluorocyclopentyl)ethane-1-sulfonyl chloride ():

- Structural Difference : Features a fluorinated cyclopentyl group instead of the dihydroindenyl moiety.

- Impact: Fluorination increases lipophilicity and metabolic stability, while the monocyclic structure reduces steric bulk compared to the bicyclic indenyl system .

Functional Group Variations

Dihydroindenyl Amine Hydrochlorides (Evidences 10, 12, 13, 15):

- Examples: 1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride (), ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride ().

- Impact : Amines are nucleophilic and serve as intermediates in drug synthesis (e.g., psychoactive substances in ), whereas sulfonyl chlorides are electrophilic and used for covalent modifications.

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Target Compound | C₁₁H₁₁ClO₂S | ~242.72 (estimated) | Bicyclic, moderate steric hindrance |

| 2,3-Dihydro-1H-indene-4-sulfonyl chloride | C₉H₉ClO₂S | ~216.68 | Planar aromatic system |

| 2-(3-Nitrophenyl)ethane-1-sulfonyl chloride | C₈H₈ClNO₄S | 257.67 | Electron-withdrawing nitro group |

| 2-(2,2-Difluorocyclopentyl)ethane-1-sulfonyl chloride | C₇H₁₀ClF₂O₂S | 240.67 | Fluorinated, increased lipophilicity |

The target compound’s bicyclic structure likely confers higher melting points and lower solubility in polar solvents compared to aliphatic analogs. Its molecular weight (~242.72) is comparable to other sulfonyl chlorides but distinct due to the indenyl group .

Biological Activity

2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonyl chloride (CAS Number: 1803586-52-8) is a sulfonyl chloride compound with potential biological applications. Its molecular formula is CHClOS, and it has a molecular weight of 244.74 g/mol. This article explores the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | CHClOS |

| Molecular Weight | 244.74 g/mol |

| CAS Number | 1803586-52-8 |

| IUPAC Name | 2-(2,3-dihydro-1H-inden-2-yl)ethanesulfonyl chloride |

| PubChem CID | 86812181 |

Biological Activity Overview

Research indicates that sulfonyl chlorides, including 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonyl chloride, exhibit various biological activities. These include antimicrobial, antitumor, and anti-inflammatory effects.

Antimicrobial Activity

A significant area of focus has been the antimicrobial properties of this compound. Studies have shown that derivatives of sulfonyl chlorides can inhibit the growth of various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of related compounds, it was found that certain sulfonamide derivatives exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 1 to 4 µg/mL . Although specific data for 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonyl chloride is limited, its structural similarities suggest potential efficacy in similar applications.

Structure-Activity Relationship (SAR)

The biological activity of sulfonyl chlorides often correlates with their structural features. The presence of electron-donating or withdrawing groups can significantly influence their potency against microbial strains.

Key Findings:

- Compounds with methyl or iodo substitutions showed enhanced antimicrobial activity .

- Electron-withdrawing groups were associated with increased potency against Gram-positive bacteria .

Research Findings

Several research articles highlight the importance of sulfonyl chlorides in drug development:

- Antibacterial Potency : A study demonstrated that sulfonamide derivatives could effectively inhibit methicillin-resistant Staphylococcus aureus (MRSA), indicating a promising avenue for developing new antibiotics .

- Antitumor Activity : Other derivatives have shown potential in inhibiting cancer cell lines, suggesting that modifications to the sulfonyl group could enhance cytotoxicity against tumor cells .

- Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties associated with sulfonyl-containing compounds, which could be beneficial in treating inflammatory diseases .

Q & A

Basic: What synthetic routes are recommended for preparing 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonyl chloride, and how can purity be optimized?

Methodological Answer:

The compound is typically synthesized via sulfonation of the indene derivative followed by chlorination. A common approach involves reacting 2,3-dihydro-1H-indene with ethanesulfonyl chloride precursors under controlled conditions. For purification, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to separate byproducts. Recrystallization in dichloromethane/hexane mixtures can further enhance purity. Monitoring by TLC and HPLC ensures reaction progress and purity (>95%) .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the indenyl moiety and sulfonyl chloride group. DEPT-135 helps distinguish CH and CH groups in the ethane chain .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (SXRD) with SHELX or WinGX software resolves bond lengths and angles. Refinement in SHELXL ensures accuracy, particularly for the sulfonyl chloride’s geometry .

Advanced: How do steric and electronic effects of the indenyl group influence nucleophilic substitution reactions?

Methodological Answer:

The fused bicyclic structure of the indenyl group introduces steric hindrance, slowing reactions at the sulfonyl chloride site. Electron-donating effects from the aromatic system stabilize the transition state, favoring SN mechanisms. Computational studies (e.g., DFT) using Gaussian or ORCA can model these effects by analyzing charge distribution and LUMO localization . Experimental validation via kinetic studies (e.g., with amines or alcohols) quantifies reactivity differences compared to linear analogs .

Advanced: How can molecular dynamics (MD) simulations predict solvent interactions and stability?

Methodological Answer:

MD simulations in solvents like DMSO or acetonitrile (using GROMACS or AMBER) model solvation shells and hydrogen-bonding interactions. Parameters include partial charges derived from electrostatic potential (ESP) calculations. Stability is assessed via RMSD plots, while radial distribution functions identify preferential solvent interactions with the sulfonyl group. These insights guide solvent selection for synthesis or catalytic applications .

Basic: What safety protocols are essential for handling this sulfonyl chloride?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Avoid water contact to prevent HCl release .

- Storage : Store under argon at 2–8°C in amber glass to prevent hydrolysis .

Advanced: How to resolve contradictions in crystallographic data (e.g., disorder or twinning)?

Methodological Answer:

For disordered structures, use SHELXL’s PART instruction to model overlapping atoms. Twinned data (e.g., from non-merohedral twins) require HKLF 5 format in SHELX and integration of twin laws (e.g., BASF parameter). WinGX’s TWINABS preprocesses data, while OLEX2’s graphical interface aids visualization. Cross-validation with ensures model reliability .

Advanced: What strategies optimize regioselectivity in derivatization reactions?

Methodological Answer:

- Directed Metalation : Use lithiation (e.g., LDA) at the indenyl ring’s α-position, followed by quenching with electrophiles.

- Catalysis : Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) targets the sulfonyl chloride’s para-position. Screen ligands (XPhos, SPhos) to enhance selectivity .

- Computational Screening : Dock substrates into the compound’s electrostatic potential map (VMD/PyMOL) to predict reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.